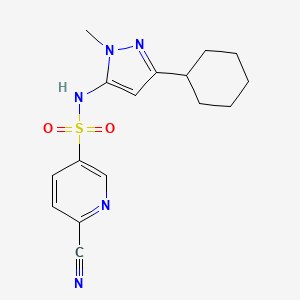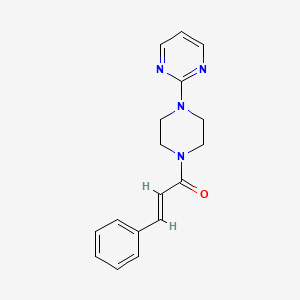
3-Phenyl-1-(4-pyrimidin-2-ylpiperazinyl)prop-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 3-substituted phenyl-1-(pyridin-2-yl)prop-2-en-1-one with urea/thiourea in the presence of NaOH . This reaction is carried out in ethanol at room temperature . The resulting compounds are then characterized using various spectroscopic techniques .Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using single-crystal X-ray diffraction technique . The ground-state molecular geometry is optimized, and geometrical parameters and vibrational modes are established .Scientific Research Applications
Synthesis and Biological Screening
Research has led to the synthesis of novel pyrimidine derivatives by cyclizing 3-substituted phenyl-1-(pyridin-2-yl)prop-2-en-1-one with urea/thiourea, where compounds exhibited significant anti-inflammatory, analgesic, cytotoxic, and antitubercular activities (Bhat et al., 2014). This demonstrates the compound's potential as a base structure for developing drugs with these properties.
Fluorescence Binding Studies
Derivatives of p-hydroxycinnamic acid amides were synthesized, including compounds with pyrimidin-2-yl and piperazinyl groups, showing interactions with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies. This interaction is critical for understanding the bioavailability and pharmacokinetics of potential drug candidates (Meng et al., 2012).
Antimicrobial and Antitumor Activities
Several studies have synthesized pyrimidine derivatives showcasing antimicrobial and antitumor activities. Compounds derived from piperazine chalcones demonstrated effectiveness against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Kumar, 2017). Additionally, novel pyrimidinyl pyrazole derivatives were evaluated for their cytotoxic activity against tumor cell lines, highlighting their potential use in cancer therapy (Naito et al., 2005).
Anticancer and Anti-inflammatory Agents
New series of pyrazolopyrimidines derivatives were synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, with some showing promising activity against HCT-116 and MCF-7 cancer cell lines and 5-lipoxygenase inhibition. This suggests their potential as dual-function agents for treating cancer and inflammation (Rahmouni et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(E)-3-phenyl-1-(4-pyrimidin-2-ylpiperazin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c22-16(8-7-15-5-2-1-3-6-15)20-11-13-21(14-12-20)17-18-9-4-10-19-17/h1-10H,11-14H2/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGMDDSRZZXNOE-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1-(4-pyrimidin-2-ylpiperazinyl)prop-2-EN-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2475644.png)
![N-[(4-Chlorophenyl)-cyanomethyl]-3-(trifluoromethyl)cyclohexane-1-carboxamide](/img/structure/B2475645.png)
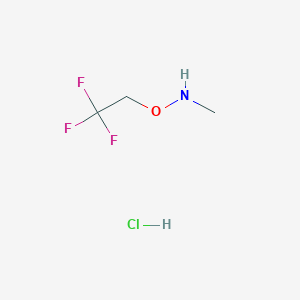

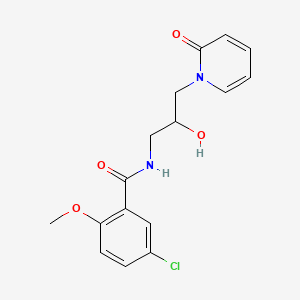
![3-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B2475649.png)

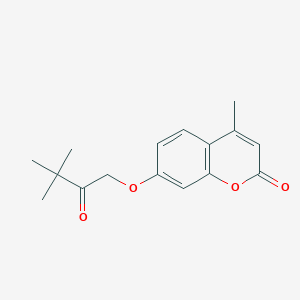

![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2475656.png)

![1-(tert-butyl)-4-(1-(2-(2,3-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2475660.png)
![4-(2-(3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide](/img/structure/B2475661.png)
